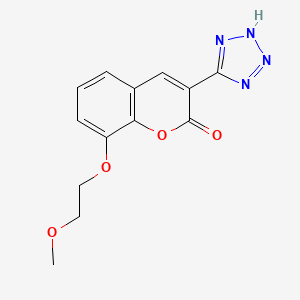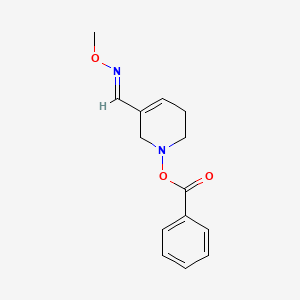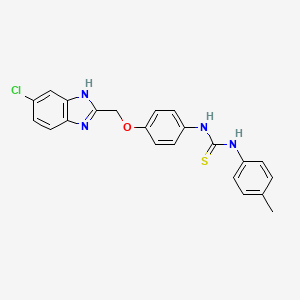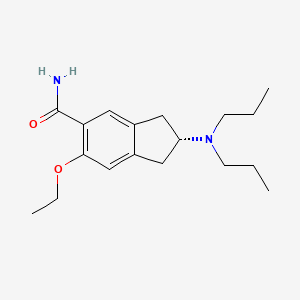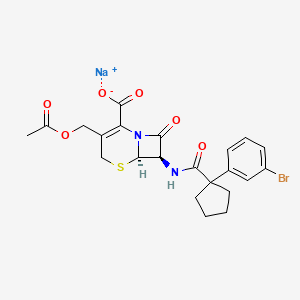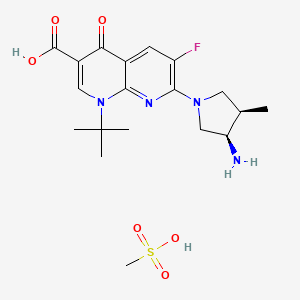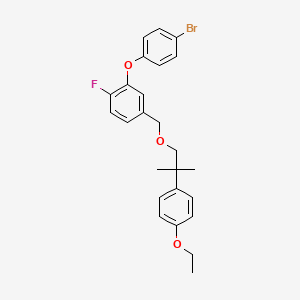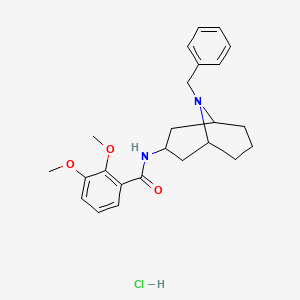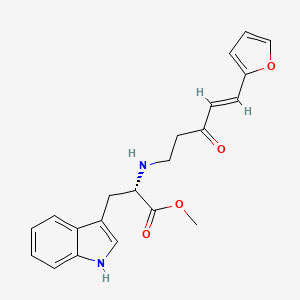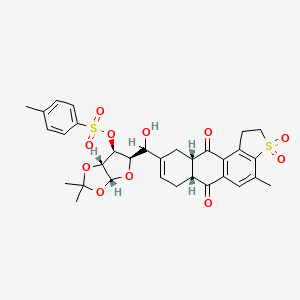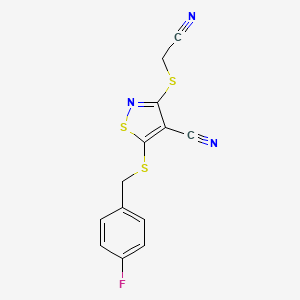
2(3H)-Benzoxazolone, 6-ethyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 6-ethyl-3-methyl- is an organic compound belonging to the benzoxazolone family. Benzoxazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a benzoxazolone core with ethyl and methyl substituents, which can influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst, such as acetic acid, to form the benzoxazolone ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolone, 6-ethyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazolones.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 6-ethyl-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 6-ethyl-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the ethyl and methyl substituents.
6-Ethyl-2(3H)-benzoxazolone: A similar compound with only the ethyl substituent.
3-Methyl-2(3H)-benzoxazolone: A similar compound with only the methyl substituent.
Uniqueness
2(3H)-Benzoxazolone, 6-ethyl-3-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to its unsubstituted or singly substituted counterparts.
Propiedades
Número CAS |
93771-19-8 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
6-ethyl-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-3-7-4-5-8-9(6-7)13-10(12)11(8)2/h4-6H,3H2,1-2H3 |
Clave InChI |
PUSZLJDKDNCRKR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N(C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


